molecular formula C20H26N4O2 B4156255 N,N'-hexane-1,6-diylbis(6-methylpyridine-3-carboxamide) CAS No. 712319-14-7

N,N'-hexane-1,6-diylbis(6-methylpyridine-3-carboxamide)

Cat. No.: B4156255
CAS No.: 712319-14-7
M. Wt: 354.4 g/mol
InChI Key: JADYUTWITRZKQQ-UHFFFAOYSA-N
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Description

N,N’-1,6-Hexanediylbis(6-methylnicotinamide) is an organic compound with the molecular formula C20H26N4O2 It is a derivative of nicotinamide, featuring two 6-methylnicotinamide groups connected by a hexane-1,6-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,6-hexanediylbis(6-methylnicotinamide) typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylnicotinamide and 1,6-hexanediamine.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for N,N’-1,6-hexanediylbis(6-methylnicotinamide) may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,6-Hexanediylbis(6-methylnicotinamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinamide groups.

    Reduction: Reduced forms of the nicotinamide groups.

    Substitution: Compounds with substituted nicotinamide groups.

Scientific Research Applications

N,N’-1,6-Hexanediylbis(6-methylnicotinamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for nicotinamide-related pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to nicotinamide metabolism.

    Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of N,N’-1,6-hexanediylbis(6-methylnicotinamide) involves its interaction with nicotinamide-related pathways. The compound can act as a modulator of enzymes that utilize nicotinamide as a cofactor. It may influence cellular processes such as DNA repair, gene expression, and metabolic regulation by affecting the availability and activity of nicotinamide-dependent enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler form of the compound with a single nicotinamide group.

    6-Methylnicotinamide: A derivative of nicotinamide with a methyl group at the 6-position.

    N,N’-1,6-Hexanediylbis(nicotinamide): Similar to N,N’-1,6-hexanediylbis(6-methylnicotinamide) but without the methyl groups.

Uniqueness

N,N’-1,6-Hexanediylbis(6-methylnicotinamide) is unique due to its dual nicotinamide groups connected by a hexane-1,6-diyl linker, which may confer distinct chemical and biological properties compared to its simpler analogs. The presence of the methyl groups at the 6-position can also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-methyl-N-[6-[(6-methylpyridine-3-carbonyl)amino]hexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-7-9-17(13-23-15)19(25)21-11-5-3-4-6-12-22-20(26)18-10-8-16(2)24-14-18/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADYUTWITRZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210670
Record name N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712319-14-7
Record name N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-1,6-Hexanediylbis[6-methyl-3-pyridinecarboxamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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